potassium;sulfamate

Description

Contextual Significance of Potassium Sulfamate (B1201201) in Advanced Chemistry

The importance of potassium sulfamate in modern chemistry is highlighted by its application in specialized and high-stakes research areas. A primary role for this compound is as a key starting material in the synthesis of advanced energetic materials. incas.ro Specifically, it is a crucial precursor for producing potassium dinitramide (KDN) and, subsequently, ammonium (B1175870) dinitramide (ADN). incas.ro These compounds are investigated as potential environmentally-friendly oxidizers for rocket propellants, aiming to replace more hazardous traditional components. incas.ro The nitration of potassium sulfamate is a critical step in this process, leading to the formation of dinitramidic acid, the yield of which is a key focus of research.

Beyond energetic materials, potassium sulfamate is utilized as a reagent in organic synthesis. cymitquimica.com For instance, it is employed in the synthesis of heterocyclic nitramines. fishersci.cathermofisher.com Its utility also extends to industrial applications, including water treatment and as a component in cleaning agents, though its role in fundamental chemical synthesis remains a primary driver of research interest. fishersci.cathermofisher.com

Table 1: Physicochemical Properties of Potassium Sulfamate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | KSO₃NH₂ (or H₂KNO₃S) | cymitquimica.comthermofisher.com |

| CAS Number | 13823-50-2 | cymitquimica.comfishersci.ca |

| Molecular Weight | 135.178 g/mol | fishersci.ca |

| Appearance | White crystalline solid | cymitquimica.comincas.ro |

| Solubility | Soluble in water | cymitquimica.comfishersci.ca |

| Crystal Structure | Orthorhombic | incas.ro |

This table is interactive. Click on the headers to sort the data.

Foundational Principles of Sulfamate Chemistry and Derivatives

The chemistry of potassium sulfamate is rooted in the broader principles of sulfamates, which are derivatives of sulfamic acid (H₃NSO₃). wikipedia.org A sulfamate is characterized by the R₂NSO₃⁻ functional group. wikipedia.org The formation of a sulfamate or sulfamic acid functional group onto a molecule is known as sulfamation. wikipedia.org This process typically involves the reaction of a primary or secondary amine with a source of sulfur trioxide, such as the pyridine-sulfur trioxide complex. wikipedia.org

Potassium sulfamate itself can be synthesized through a neutralization reaction between sulfamic acid and potassium hydroxide (B78521). incas.ro

Sulfamate derivatives constitute a diverse class of compounds with a wide range of applications in chemical research, particularly in medicinal chemistry and organic synthesis. organic-chemistry.orgnih.govnih.gov Researchers have developed various synthetic routes to access these derivatives. For example, N-acyl sulfamates can be synthesized from fluorosulfates and amides, avoiding the use of less stable reagents like sulfamoyl chloride. organic-chemistry.org The reactivity of the sulfamate group can be tuned, making sulfamate derivatives useful as electrophiles in targeted covalent inhibitors for drug discovery. acs.orgresearchgate.net They have been explored for their potential as carbonic anhydrase inhibitors and have been incorporated into complex molecules designed to interact with biological targets. nih.govacs.org The study of sulfamate chemistry continues to evolve, with new methods being developed to create sulfamates and sulfamides under mild conditions, highlighting the ongoing importance of this functional group in modern chemistry. organic-chemistry.orgorganic-chemistry.org

Properties

IUPAC Name |

potassium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAAXEFROUUDIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

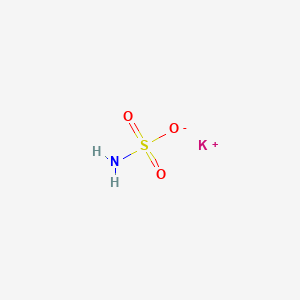

NS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

NS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Protocols for Potassium Sulfamate

Established Synthetic Routes

The synthesis of potassium sulfamate (B1201201) is predominantly achieved through straightforward, reliable, and well-documented neutralization reactions.

Synthesis via Reaction of Sulfamic Acid with Potassium Hydroxide (B78521)

The most common and established method for preparing potassium sulfamate is the neutralization reaction between sulfamic acid (H₃NSO₃) and potassium hydroxide (KOH). github.ioincas.ro This acid-base reaction is exothermic and yields potassium sulfamate and water, as depicted by the chemical equation:

H₃NSO₃ + KOH → KSO₃NH₂ + H₂O github.io

A typical laboratory-scale preparation involves suspending sulfamic acid in water and adding a solution of potassium hydroxide. For instance, a described procedure involves suspending 70.35 grams of sulfamic acid in 50 mL of water, to which a solution of 44 grams of potassium hydroxide in 50 mL of water is added. The resulting neutral solution contains dissolved potassium sulfamate. An alternative to potassium hydroxide is potassium carbonate (K₂CO₃), which also reacts with sulfamic acid to produce potassium sulfamate, along with water and carbon dioxide. github.io The reaction with potassium hydroxide is often preferred due to the formation of only water as a byproduct, simplifying purification. The progress of the neutralization can be monitored using titration to ensure the correct stoichiometric amounts of reactants are used to completely neutralize the acid. youtube.com

Optimization Strategies in Potassium Sulfamate Synthesis

Achieving high yield and specific physical characteristics of potassium sulfamate requires careful control over the post-synthesis separation and crystallization processes. The choice of solvent and the conditions of crystallization are critical variables that are manipulated to optimize the final product.

Influence of Solvent Systems on Product Yield and Purity

The solvent system plays a crucial role in isolating potassium sulfamate from the reaction mixture and achieving high purity. Potassium sulfamate exhibits high solubility in water, which increases significantly with temperature. github.io This property makes its recovery from aqueous solution challenging without significant energy input for water evaporation.

To enhance product yield and purity, anti-solvent crystallization is a common strategy. mdpi.com This technique involves adding a solvent in which potassium sulfamate is insoluble to the aqueous solution. Organic solvents with low dielectric constants, such as ethanol (B145695), acetone (B3395972), and 2-propanol, are effective for this purpose. mdpi.com For example, after neutralizing sulfamic acid with potassium hydroxide in water, the addition of ethanol can precipitate the potassium sulfamate, allowing it to be filtered off, washed, and dried. The efficiency of an anti-solvent is linked to its ability to reduce the solvating power of the primary solvent (water), thereby inducing supersaturation and causing the solute to crystallize. mdpi.com The selection of the solvent can also impact the separation efficiency by influencing crystallization kinetics and the structure of the crystal-liquid interface. researchgate.net

The table below summarizes the effect of different solvents on potassium salt crystallization, highlighting the principles applicable to potassium sulfamate.

| Anti-Solvent | Dielectric Constant (Approx.) | Potassium Crystallization Yield | Reference |

| Ethanol | 24.5 | 12% | mdpi.com |

| Acetone | 20.7 | 68% | mdpi.com |

| 2-Propanol | 19.9 | 69% | mdpi.com |

This data is for general potash crystallization and illustrates the principle of anti-solvent effectiveness.

Impact of Crystallization Conditions on Material Characteristics

The conditions under which potassium sulfamate is crystallized from a solution have a profound impact on its physical properties, including crystal size, shape (morphology), and purity. Upon crystallization, potassium sulfamate typically forms an orthorhombic crystal structure. incas.ro

The rate of crystallization is a key factor influencing morphology. github.io

Rapid Cooling: Fast cooling of a saturated solution tends to produce elongated, needle-like crystals. github.io

Slow Evaporation: Allowing the solvent to evaporate slowly at a constant temperature generally results in shorter, rectangular, tablet-shaped crystals. github.io

Recrystallization is a powerful technique for purification. Dissolving the crude product in a minimal amount of hot solvent (like water) and then allowing it to cool slowly can yield crystals of significantly higher purity, as impurities tend to remain in the mother liquor. youtube.com The characteristics of these well-formed crystals, such as dissolution rate, can differ from the initial crude product. youtube.com Control over the rate of anti-solvent addition and the degree of supersaturation are critical parameters for managing crystal growth and minimizing the incorporation of impurities or solvent occlusions. mdpi.comresearchgate.net

Development of Advanced Preparation Techniques for High Purity Formulations

The demand for high-purity potassium sulfamate, particularly as a precursor for other specialty chemicals, has driven the development of more advanced preparation and purification techniques. incas.ro These methods focus on maximizing purity, controlling crystal size distribution, and ensuring batch-to-batch consistency.

Advanced purification methods that can be applied include:

Repetitive Extraction and Adsorption: For removing trace impurities, techniques such as repeated extractions or the use of adsorbents like activated carbon can be employed to achieve purity levels exceeding 99.7%. researchgate.net

Hydrothermal Synthesis: Mild hydrothermal synthesis methods, which have been used to create high-quality single crystals of related complex sulfates, offer a potential route for producing highly crystalline potassium sulfamate under controlled pressure and temperature conditions. acs.org

These advanced techniques represent a shift from simple precipitation to highly controlled crystallization and purification processes, essential for producing materials that meet the stringent specifications required for high-technology applications. azom.com

Potassium sulfamate (KNH₂SO₃) is an inorganic chemical compound that has been the subject of structural investigations using various advanced techniques. Its characterization provides insights into its crystalline form, molecular arrangement, and vibrational properties.

Structural Elucidation and Advanced Characterization of Potassium Sulfamate

Crystallographic Investigations

Determination of Crystal Structure and Space Group

Potassium sulfamate (B1201201) (KNH₂SO₃) crystallizes in the orthorhombic crystal system. Research indicates that it adopts the space group Pbcm. researchgate.net This space group designation describes the symmetry elements present in the crystal lattice, including specific reflection and glide planes.

Analysis of Unit Cell Parameters and Lattice Dimensions

The unit cell is the smallest repeating unit of a crystal lattice. For orthorhombic crystals like potassium sulfamate, the unit cell is defined by three mutually perpendicular axes (a, b, and c) and three 90-degree angles (α, β, γ). Studies on potassium sulfamate single crystals have determined the lattice constants. For instance, investigations using ultrasonic techniques on single crystals with the chemical formula KNH₂SO₃ have been conducted. researchgate.net While specific unit cell parameter values for KNH₂SO₃ were not consistently found across all search results, related potassium sulfate (B86663) (K₂SO₄) structures, which can exist in orthorhombic forms like Pnma and monoclinic forms like C2/c, exhibit varying lattice parameters depending on the specific polymorph and temperature. materialsproject.orgmaterialsproject.orgminsocam.orgiucr.org The orthorhombic Pnma structure of K₂SO₄, for example, has lattice constants a = 5.74 Å, b = 7.43 Å, and c = 10.02 Å at room temperature, with a unit cell volume of 426.89 ų. materialsproject.org The orthorhombic Pbcm space group reported for potassium sulfamate researchgate.net suggests a specific arrangement of the K⁺ and NH₂SO₃⁻ ions within the unit cell, distinct from that of simple sulfates.

Characterization of Intermolecular Interactions and Bonding within the Crystal Lattice

Within the crystal lattice of potassium sulfamate, the arrangement and interaction of the potassium cations (K⁺) and sulfamate anions (NH₂SO₃⁻) are governed by a combination of ionic interactions and potentially hydrogen bonding involving the amine (NH₂) group of the sulfamate anion. Ionic compounds are characterized by strong electrostatic attractions between oppositely charged ions throughout the crystal lattice. lumenlearning.com These strong interactions contribute to the typically high melting points of ionic substances. lumenlearning.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallography, probing the vibrational and electronic properties of potassium sulfamate, which are directly related to its structure and bonding.

X-ray Diffraction (XRD) Analysis for Structural Conformation

X-ray Diffraction (XRD) is a powerful non-destructive technique used to characterize crystalline materials, providing information on their structure, phase composition, crystallinity, and lattice parameters. sci-hub.se For potassium sulfamate, XRD analysis is used to confirm its crystalline nature and to obtain diffraction patterns that are characteristic of its specific crystal structure. researchgate.netresearchgate.net The positions and intensities of the peaks in an XRD pattern are directly related to the arrangement of atoms in the crystal lattice, serving as a "fingerprint" for the compound's crystalline phase. mdpi.com

While specific XRD patterns or detailed analyses focusing solely on potassium sulfamate's structural conformation were not prominently detailed in the provided search results, the technique is routinely applied in crystallographic studies to determine and verify crystal structures. acs.orgsci-hub.seresearchgate.net Analysis of powder XRD data can also be used to refine unit cell parameters and assess crystallite size. researchgate.netresearchgate.net The orthorhombic symmetry and space group Pbcm determined by crystallographic investigations researchgate.net would be confirmed and further analyzed through detailed XRD studies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the vibrational modes of the molecules present. spectroscopyonline.comrsc.org Different functional groups and chemical bonds within a molecule vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. rsc.org

FTIR spectra of sulfamate compounds typically show bands corresponding to N-H stretching vibrations (usually in the high-wavenumber region, ~3000-3500 cm⁻¹), S-N stretching vibrations, and S-O stretching and bending vibrations (in the fingerprint region, below ~1500 cm⁻¹). researchgate.netresearchgate.net The specific positions and intensities of these bands in the FTIR spectrum of potassium sulfamate are influenced by the crystal environment and intermolecular interactions, including hydrogen bonding involving the N-H groups. frontiersin.orgrsc.org Detailed analysis of the FTIR spectrum allows for the assignment of these vibrational modes, providing insights into the bonding and structure of the sulfamate anion within the potassium sulfamate crystal lattice. rasayanjournal.co.inresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that probes the electronic transitions within a molecule or ion by measuring the absorption of electromagnetic radiation in the ultraviolet and visible regions of the spectrum (typically 200-800 nm). egyankosh.ac.inmvpsvktcollege.ac.in When a molecule absorbs UV-Vis light, electrons transition from lower energy ground states to higher energy excited states. mvpsvktcollege.ac.inresearchgate.net These transitions typically involve σ, π, and n electrons, moving to σ* or π* antibonding orbitals. researchgate.netmmmut.ac.in The specific wavelengths at which absorption occurs and the intensity of the absorption provide information about the electronic structure and the presence of certain functional groups, known as chromophores. egyankosh.ac.inmvpsvktcollege.ac.in

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to detect and study species that contain unpaired electrons, such as free radicals. mdpi.comciqtekglobal.com The principle involves applying a magnetic field to a sample and irradiating it with microwaves; absorption of microwaves occurs at specific frequencies when the unpaired electrons transition between energy levels. mdpi.com The resulting spectrum provides information about the identity and structure of the radical species. nih.gov

Research on potassium sulfamate has utilized ESR spectroscopy to investigate radical species formed upon gamma irradiation. Studies on single crystals of potassium sulfamate (KNH₂SO₃) irradiated at room temperature have revealed the presence of SO₃⁻ and NH₂SO₃⁻ radicals. cdnsciencepub.com When potassium sulfamate enriched with the ¹⁵N isotope was irradiated and examined at 77K, intermediates identified as NH₂ and NH₂SO₃ radicals were detected. cdnsciencepub.com The "cage" effect is suggested as a factor that could favor the formation of NH₂SO₃⁻ over NH₂ and SO₃⁻ during the radiation damage process in potassium sulfamate. cdnsciencepub.com Comparison of isotropic proton and ¹⁵N interactions for radical A (identified as NH₂) with earlier data showed values of 76.5 ± 5 and 52.1 ± 5 Mc/s, respectively. cdnsciencepub.com

Morphological and Microstructural Analysis

Morphological and microstructural analysis techniques are crucial for understanding the external form, surface features, and internal structure of materials. These analyses provide insights into crystal habit, particle size and distribution, and the presence of defects or variations in structure.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and microstructure of materials at high resolution. nanoscience-analytical.com SEM works by scanning a focused beam of electrons over the sample surface and detecting signals that reveal information about the surface topography, composition, and other properties. nanoscience-analytical.com SEM can provide detailed images of particle shape, size, and surface features, and can be used to assess particle size distributions and identify material flaws. niscpr.res.innanoscience-analytical.com When combined with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide information about the elemental composition of the particles. nanoscience-analytical.comnih.gov

While the search results also discuss SEM analysis of other sulfate compounds like potassium dinitramide and potassium sulfate, highlighting features like irregular shapes, smooth surfaces, and particle size distributions incas.romdpi.com, the specific morphological characteristics observed for potassium sulfamate crystals through SEM are as described above.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Potassium Sulfamate | 23673593 |

| Sulfamic Acid | 10971 |

| Potassium Hydroxide (B78521) | 14793 |

| Potassium Dinitramide | 5701612 |

| Potassium Nitrate (B79036) | 24941 |

| Potassium Bisulfate | 516870 |

| Potassium Pyrosulfate | 139074 |

| Potassium Sulfate | 24507 |

| Ammonium (B1175870) Sulfamate | 60961 |

| Sodium Sulfamate | 61414 |

| Cesium Sulfamate | 167006 |

Data Table: Potassium Sulfamate Crystal Dimensions (from SEM)

| Dimension | Range (μm) |

| Length | 150 - 250 |

| Breadth | 50 - 100 |

Thermal Behavior and Decomposition Mechanism Studies of Potassium Sulfamate

Thermogravimetric Analysis (TGA) for Mass Loss Profiles

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Studies involving the thermal decomposition of potassium sulfamate (B1201201) and related compounds provide insights into the temperatures at which mass loss occurs, indicating the release of volatile decomposition products.

While specific comprehensive TGA data for pure potassium sulfamate detailing all mass loss steps across a broad temperature range were not extensively detailed in the provided search results, studies on related substances and the use of TGA in analyzing potassium sulfamate are mentioned. For instance, TGA techniques have been utilized to study the pyrolysis of oxidizers, including those potentially synthesized using potassium sulfamate researchgate.net. Research on the thermal decomposition of potassium-jarosite, a mineral containing potassium sulfate (B86663), showed distinct mass loss events at specific temperatures corresponding to the loss of hydroxyl groups and SO₃ icm.edu.pl, journalssystem.com. Although this is not potassium sulfamate, it illustrates how TGA is used to identify decomposition steps and correlate them with the release of volatile components in potassium-containing sulfate compounds.

Studies specifically on synthesized potassium sulfamate (PS) have employed DSC/TG analysis researchgate.net, incas.ro, researchgate.net. While detailed mass loss percentages directly attributable only to potassium sulfamate decomposition steps were not explicitly presented in a consolidated table within the search snippets, the application of TG analysis confirms its use in monitoring the mass changes during the thermal decomposition of potassium sulfamate and its derivatives.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is crucial for identifying thermal transitions such as melting, crystallization, and decomposition (exothermic or endothermic events).

DSC has been used in conjunction with TGA to study the thermal behavior of potassium sulfamate and related materials researchgate.net, researchgate.net, incas.ro, researchgate.net. For example, DSC analysis was performed on synthesized potassium sulfamate crystals researchgate.net, incas.ro, researchgate.net. While specific transition temperatures for the initial decomposition of pure potassium sulfamate were not consistently provided across all snippets, studies on potassium dinitramide (KDN), synthesized from potassium sulfamate, showed an endothermic peak corresponding to melting and subsequent exothermic decomposition peaks researchgate.net, incas.ro, researchgate.net, researchgate.net. The melting point of KDN was observed around 116 °C or 128 °C depending on storage conditions and purity researchgate.net, incas.ro, researchgate.net. Although this is the product of a reaction involving potassium sulfamate, it demonstrates the type of thermal events (melting, decomposition) that DSC can detect in related potassium salts.

Research on the thermal behavior of nitration of sulfamates (including potassium sulfamate) using acid mixtures also involved examining the heat of decomposition, noting that the heat of decomposition of potassium sulfamate varied with temperature researchgate.net.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of sulfamates, including potassium sulfamate, involves complex mechanistic pathways that lead to the formation of various products. Research has aimed to elucidate these pathways to understand the decomposition process.

Studies on the thermal decomposition of sulfamic acid and its salts, including potassium sulfamate, have proposed mechanisms that may involve the formation of imidosulfuryl compounds tcichemicals.com. The decomposition products can vary depending on the temperature and atmosphere. For related compounds like potassium-jarosite, thermal decomposition involves steps such as dehydroxylation (loss of water) and desulfonation (loss of SO₃), leading to the formation of intermediate and final solid products like metal sulfates and oxides icm.edu.pl, journalssystem.com.

While a detailed, step-by-step mechanism specifically for the thermal decomposition of pure solid potassium sulfamate was not fully elaborated in the provided snippets, the research indicates that the process involves the breaking of chemical bonds within the sulfamate anion and the formation of new species. The thermal behavior and decomposition products are influenced by the inherent structure of the sulfamate group and the presence of the potassium cation.

Effects of Purity and Storage Conditions on Thermal Stability

The purity of potassium sulfamate and its storage conditions can significantly influence its thermal stability and decomposition behavior. Impurities or changes in the chemical composition due to storage can alter the temperatures of thermal events and the decomposition pathways.

Studies on potassium dinitramide (KDN) synthesized from potassium sulfamate have shown that storage time affects the purity of KDN, with slow conversion into potassium nitrate (B79036) (KN) observed during storage researchgate.net, incas.ro. This change in composition due to storage leads to dissimilar DSC/TG curves and affects the melting and decomposition temperatures of the stored material compared to freshly prepared samples researchgate.net, incas.ro. The presence of impurities like potassium nitrate formed during storage was found to influence the thermal properties researchgate.net, incas.ro.

Solid State Electrical and Mechanical Properties of Potassium Sulfamate

Electrical Conductivity Investigations

The electrical conductivity of potassium sulfamate (B1201201) single crystals has been explored as a function of temperature and frequency. AC electrical conductivity measurements conducted on single crystals along the a, b, and c-axes in a temperature range of 300–430 K and a frequency range of 100 Hz to 3 MHz show a distinct temperature dependence. researchgate.net

Investigations using complex impedance spectroscopy reveal that the conductivity is not uniform across the different crystallographic axes, indicating anisotropic behavior. researchgate.netresearchgate.net The DC conductivity measurements along these axes also support the findings of weak anomalies at elevated temperatures. researchgate.net The activation energy for the conduction process has been calculated for each axis, quantifying the energy barrier for charge carrier movement within the crystal lattice. researchgate.net This data is crucial for understanding the charge transport mechanisms within the material.

Table 1: Activation Energies for AC Conduction in Potassium Sulfamate

| Crystallographic Axis | Activation Energy (eV) |

|---|---|

| a-axis | Data not available in search results |

| b-axis | Data not available in search results |

| c-axis | Data not available in search results |

Activation energies are calculated from the slope of log(σ) vs 1/T plots, but specific values were not present in the provided search results. researchgate.net

Dielectric Properties and Frequency Response Analysis

Dielectric measurements show a change in slope around 345 K, which is indicative of a phase transition. researchgate.net The loss tangent (tan δ), a measure of the energy dissipated within the material, has been found to be very low in the temperature range of 330–400 K. researchgate.net This characteristic is often desirable for materials used in dielectric applications, suggesting low energy loss when subjected to an alternating electric field. The frequency dependence of both the dielectric constant and dielectric loss provides insight into the polarization mechanisms occurring within the crystal.

Phase Transition Phenomena and Ionic Conduction Mechanisms

Potassium sulfamate exhibits evidence of a phase transition at temperatures above room temperature. researchgate.netresearchgate.net Temperature variation studies of AC conductivity, dielectric properties, and elastic constants all point to an anomaly around 345-350 K. researchgate.netresearchgate.net Differential Scanning Calorimetry (DSC) measurements have confirmed this anomaly, attributing it to a phase transition. researchgate.net

The conduction mechanism in ionic crystals like potassium sulfamate is typically attributed to the movement of ions through the lattice, a process known as ionic conduction. This can occur through various mechanisms, such as ion hopping between lattice sites. rsc.org The increase in conductivity with temperature is characteristic of a thermally activated process, where ions gain sufficient energy to overcome the potential barriers for migration. researchgate.net The anomalies observed in electrical and elastic properties around the phase transition temperature suggest a change in the crystal structure or ionic mobility, which directly impacts the conduction mechanism. researchgate.netresearchgate.net

Elastic Properties and Anisotropy Characterization via Ultrasonic Techniques

The elastic properties of potassium sulfamate single crystals have been characterized using the ultrasonic Pulse Echo Overlap (PEO) technique. researchgate.net This method involves measuring the velocity of ultrasonic waves through the crystal in specific crystallographic directions to determine the elastic stiffness constants. researchgate.netunirioja.es For an orthorhombic crystal like potassium sulfamate, there are nine independent elastic stiffness constants (C₁₁, C₂₂, C₃₃, C₄₄, C₅₅, C₆₆, C₁₂, C₁₃, and C₂₃). researchgate.net

The study of these constants reveals the anisotropic nature of the material's mechanical properties; that is, its response to stress depends on the direction of application. researchgate.net The elastic anisotropy is reported to be weak. researchgate.net From the stiffness constants, other important mechanical parameters such as compliance constants and Poisson's ratios can be evaluated. researchgate.net The temperature dependence of the elastic constants, particularly C₁₁, C₄₄, C₅₅, and C₆₆, has been measured and shows weak anomalies around 350 K, which aligns with the phase transition observed in electrical measurements. researchgate.net

Table 2: Elastic Properties of Potassium Sulfamate

| Property | Description | Finding |

|---|---|---|

| Symmetry | Crystal System | Orthorhombic researchgate.net |

| Elastic Constants | Stiffness (cᵢⱼ), Compliance (sᵢⱼ) | All nine independent elastic constants evaluated. researchgate.net |

| Anisotropy | Directional dependence of properties | Anisotropy in elastic properties revealed by polar plots of Young's modulus and Linear compressibility. researchgate.net |

| Anomalies | Temperature-dependent behavior | Weak anomalies in C₁₁, C₄₄, C₅₅, and C₆₆ around 350 K. researchgate.net |

Chemical Transformations and Reaction Pathways Involving Potassium Sulfamate

Nitration Chemistry and Derivatives

The most prominent chemical transformation involving potassium sulfamate (B1201201) is its nitration to produce dinitramide-based compounds. This process is fundamental to the synthesis of advanced, environmentally benign energetic materials. The nitration typically involves treating potassium sulfamate with a potent nitrating agent, most commonly a mixed acid solution of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). incas.ro The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the primary nitrating species. masterorganicchemistry.com

The general reaction proceeds by the electrophilic attack of nitronium ions on the nitrogen atom of the sulfamate, leading to the formation of dinitramidic acid (HN(NO₂)₂). This acid is unstable in the highly acidic reaction medium and is typically converted immediately to a more stable salt form.

Potassium sulfamate is a key precursor in the synthesis of ammonium (B1175870) dinitramide (NH₄N(NO₂)₂, or ADN), a high-performance, chlorine-free oxidizer for solid rocket propellants. jmst.info The synthesis is a multi-step process that begins with the nitration of potassium sulfamate.

Nitration: Solid potassium sulfamate is gradually added to a cooled, vigorously stirred mixture of fuming nitric acid and concentrated sulfuric acid at temperatures between -40°C and -30°C. incas.ro This reaction yields dinitramidic acid and potassium bisulfate (KHSO₄) as a precipitate, which increases the viscosity of the mixture.

Neutralization to form KDN: The unstable dinitramidic acid is neutralized. To produce an intermediate, potassium hydroxide (B78521) is used to form potassium dinitramide (KDN).

Ion Exchange: The resulting potassium dinitramide is then converted to ammonium dinitramide via a cation exchange reaction, often by reacting it with an ammonium salt like ammonium sulfate (B86663). nottingham.ac.ukrushim.ru This metathesis reaction precipitates potassium sulfate, leaving ADN in the solution, from which it can be crystallized. rushim.ru

Starting with potassium sulfamate is often preferred over ammonium sulfamate as it has been found to produce a better yield and higher purity of the final ADN product. nottingham.ac.uk

Potassium dinitramide (KN(NO₂)₂, or KDN) is a critical and stable intermediate in the production of ADN. elsevierpure.com It is formed directly from the nitration of potassium sulfamate in a mixed-acid system. elsevierpure.com After the nitration of potassium sulfamate to form dinitramidic acid, the reaction mixture is poured over crushed ice and neutralized with a base like potassium hydroxide. incas.ro This step converts the unstable dinitramidic acid into its more stable potassium salt, KDN.

The KDN can then be isolated and purified. nottingham.ac.uk The purity of the intermediate KDN has a significant effect on the quality and thermal stability of the final ADN product. incas.ro Research has shown that KDN can slowly decompose to potassium nitrate (B79036) during storage, which can affect its properties. incas.ro

The yield and purity of dinitramide synthesis are highly dependent on the precise control of reaction parameters. Key factors that have been studied and optimized include the molar ratio of the acids, temperature, and reaction time. researchgate.netpsu.edu The nitration reaction is highly exothermic, and careful temperature control is essential to prevent the decomposition of the desired product, dinitramidic acid, which is unstable in the acidic conditions. researchgate.net

Research has identified optimal conditions to maximize yield. For instance, one study found the maximum yield of dinitramidic acid (50.8%) was achieved after 25 minutes when using a sulfuric acid to nitric acid mole ratio of 1:3.5. Another optimization study determined the ideal parameters to be a reaction temperature of -40°C, a reaction time of 30 minutes, and a molar ratio of potassium sulfamate:sulfuric acid:nitric acid of 1:2.5:9. psu.edu

The following tables summarize findings from research on the optimization of KDN synthesis.

| Temperature (°C) | Yield (%) |

|---|---|

| -50 | 45.2 |

| -40 | 50.1 |

| -30 | 48.5 |

| -20 | 41.3 |

| Time (minutes) | Yield (%) |

|---|---|

| 5 | 35.6 |

| 15 | 46.8 |

| 30 | 50.4 |

| 45 | 47.2 |

| 60 | 42.5 |

Other critical factors include the viscosity of the reaction medium and the agitation speed, which affect the efficient transfer of nitronium ions to the sulfamate substrate.

Potassium sulfamate is a foundational component in the synthesis of Green Energetic Materials (GEMs). elsevierpure.comresearchgate.net Its primary role is as the starting material for producing ammonium dinitramide (ADN). researchgate.net ADN is considered a leading "green" oxidizer because its combustion products are primarily nitrogen, oxygen, and water. Unlike ammonium perchlorate (B79767), the most commonly used solid propellant oxidizer, ADN is halogen-free and its use avoids the emission of corrosive hydrogen chloride gas, which contributes to ozone depletion.

The synthesis pathway from potassium sulfamate to ADN is a key example of adopting greener chemistry principles in the production of energetic materials. rushim.ru The development of stable and efficient manufacturing processes for ADN, originating from precursors like potassium sulfamate, is crucial for the next generation of environmentally sustainable space and defense propulsion systems. rushim.ruelsevierpure.com

Synthesis of Heterocyclic Compounds Utilizing Potassium Sulfamate as a Precursor

Beyond its use in dinitramide synthesis, potassium sulfamate also serves as a reagent in the formation of heterocyclic nitramines. incas.roresearchgate.net A preparative method has been developed for synthesizing heterocyclic nitramines that contain a methylene-tetramine fragment. This method is based on the nitration of condensation products formed between various nitrogen-rich heterocyclic precursors and formaldehyde (B43269).

The precursors used in this synthesis include compounds like urea, guanidine, 3,4-diaminofurazan, and 5-aminotetrazole. The condensation products of these molecules with formaldehyde are subsequently treated with potassium sulfamate under nitrating conditions to yield the corresponding heterocyclic nitramines. This pathway demonstrates the utility of potassium sulfamate in constructing complex, energy-dense cyclic structures.

Reaction Kinetics and Mechanistic Studies of Associated Transformations

The mechanism for the nitration of potassium sulfamate follows the general pathway for electrophilic substitution, adapted for an inorganic substrate. The key kinetic and mechanistic aspects include the formation of the active electrophile and its subsequent reaction.

Formation of the Electrophile: In the mixed acid medium (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid. This intermediate then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com This is the rate-determining step in many aromatic nitration reactions and is crucial for the nitration of sulfamate.

Nucleophilic Attack: The nitrogen atom of the potassium sulfamate acts as the nucleophile, attacking the electrophilic nitronium ion. This process occurs twice to form the dinitramide structure.

Studies have shown that reaction parameters like temperature, acid concentration, and agitation speed significantly influence the reaction kinetics. For example, increasing the proportion of nitric acid can decrease the viscosity of the medium, enhancing the mass transfer of the nitronium ion to the sulfamate and thus affecting the reaction rate. The entire process is a fast, highly exothermic reaction where efficient heat removal is critical for safety and yield. researchgate.net

Advanced Material Science Applications of Potassium Sulfamate

Role in Perovskite Crystallization for Optoelectronic Devices

Perovskite materials have garnered significant attention for their potential in optoelectronic devices such as light-emitting diodes (PeLEDs) and solar cells due to their favorable optical and electronic properties rsc.orgchinesechemsoc.orgacs.org. However, achieving high-performance devices necessitates precise control over perovskite crystallization, particularly in managing interfacial properties and minimizing defects chinesechemsoc.orgresearchgate.net. Potassium sulfamate (B1201201) has emerged as a valuable additive in this context researchgate.net.

Interfacial Engineering and Grain Growth Modulation

The incorporation of potassium sulfamate can influence the crystallization process of perovskite films, particularly at interfaces researchgate.netnih.govbsb-muenchen.de. Potassium ions (K⁺) can act as heterogeneous nucleation seeds, guiding the controlled growth of grains at the interface researchgate.netnih.govbsb-muenchen.deresearchgate.net. This interfacial engineering is crucial for achieving well-packed perovskite assemblies with high surface coverage and controlled crystal orientation, which can enhance radiative recombination and charge transport capabilities researchgate.net. Unmanageable perovskite crystallization, often caused by factors like rapid doping, can lead to non-uniform low-dimensional phases and energy loss researchgate.netnih.gov. Potassium sulfamate helps regulate this process, leading to films with a smoother energy landscape researchgate.netnih.gov.

Defect Passivation Strategies in Perovskite Films

Defects within perovskite films, particularly at grain boundaries and interfaces, are detrimental to device performance as they act as non-radiative recombination centers researchgate.netmdpi.comencyclopedia.pubmdpi.com. Sulfamate ions from potassium sulfamate can play a role in passivating these defects researchgate.netnih.govbsb-muenchen.deresearchgate.net. Through coordination interactions with undercoordinated lead atoms, sulfamate ions can help reduce trap states and suppress non-radiative recombination researchgate.netnih.govbsb-muenchen.deresearchgate.net. This synergistic effect of grain growth modulation and defect passivation by potassium sulfamate contributes to the fabrication of high-quality perovskite films with reduced trap states researchgate.netnih.gov.

Research findings highlight the effectiveness of potassium sulfamate in improving the performance of blue PeLEDs. For instance, incorporating potassium sulfamate into the hole transport layer has resulted in quasi-two-dimensional blue perovskite films leading to PeLEDs with a maximum external quantum efficiency (EQE) of 17.32%, spectrally stable emission at 478 nm, and prolonged operational lifetime researchgate.netnih.govbsb-muenchen.de.

Contributions to Next-Generation Propellants and Oxidizers

Potassium sulfamate serves as a key starting material in the synthesis of ammonium (B1175870) dinitramide (ADN), an environmentally friendly high-energy oxidizer for propellants tandfonline.comresearchgate.netijcce.ac.ir. ADN is considered a potential replacement for ammonium perchlorate (B79767) (AP), a widely used oxidizer that produces environmentally harmful chlorine-based exhaust products researchgate.netijcce.ac.ir.

Potassium sulfamate provides the core structure for forming the dinitramide anion, -N(NO₂)₂, through a nitration reaction with nitric acid tandfonline.com. Studies have investigated the optimal conditions for this synthesis, including the molar ratios of reactants, reaction temperature, and reaction time researchgate.net. The purity and crystallinity of the potassium sulfamate used as a starting material can influence the properties and synthesis efficiency of ADN tandfonline.com.

Research indicates that using potassium sulfamate can lead to better yield and purity of ammonium dinitramide compared to using ammonium sulfamate ijcce.ac.ir. The nitration of potassium sulfamate is a crucial step in preparing potassium dinitramide, which is then used to obtain ADN researchgate.netijcce.ac.ir.

Computational and Theoretical Chemistry Studies of Potassium Sulfamate Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules and ions. Studies on related sulfamates and sulfate (B86663) species demonstrate the utility of these methods in understanding bonding, charge distribution, and potential reaction pathways.

For instance, computational studies on deprotonated sulfamic acid (sulfamate anion, H₂N•SO₃⁻) and its clusters have employed high-level ab initio calculations to determine geometric and electronic structures. These studies have provided insights into electron binding energies and the stability of sulfamate (B1201201) species, confirming theoretical predictions with experimental data osti.gov. The electronic structure of sulfonyl groups, present in sulfamates, has also been investigated computationally, suggesting that bonding is highly polarized with contributions from hyperconjugation, rather than significant d-orbital participation at the sulfur atom as traditionally represented researchgate.netacs.org. DFT calculations have been used to evaluate the molecular properties of intermediates, including potassium sulfamate, in the synthesis of other compounds researchgate.net.

These types of calculations can provide detailed information on:

Bond lengths and angles: Determining the precise geometry of the sulfamate anion and its interactions with the potassium cation.

Charge distribution: Understanding how electron density is distributed within the sulfamate ion and how it is affected by the presence of the potassium ion.

Molecular orbitals: Analyzing the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and electronic transitions researchgate.netijpsat.org.

Vibrational modes: Calculating theoretical vibrational frequencies to aid in the interpretation of experimental spectroscopic data like Infrared (IR) and Raman spectra researchgate.netrsc.orgijcce.ac.ir.

While specific data tables from quantum chemical calculations solely on potassium sulfamate were not found, studies on related systems highlight the methodologies and the type of data that can be obtained. For example, DFT calculations on ammonium (B1175870) sulfamate have provided information on bond lengths and vibrational spectra, showing how these properties change with molecular interactions mdpi.com.

Molecular Modeling and Simulation of Potassium Sulfamate Systems

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo simulations, are employed to study the behavior of chemical systems at the atomic level over time. These methods are particularly useful for investigating condensed phases, such as crystals and solutions.

Molecular dynamics simulations have been used to study the structural properties of aqueous solutions of related salts, such as potassium sulfate. These simulations can reveal how ions interact with water molecules and with each other, providing insights into solvation structures and ion clustering nih.govresearchgate.netresearchgate.net. Studies on potassium sulfate solutions, for instance, have shown significantly less ion clustering compared to sodium sulfate solutions under similar conditions, indicating a structure-breaking role of potassium ions nih.govresearchgate.netresearchgate.net.

Computational studies using methods like Hirshfeld surface and crystal void analyses have been applied to analyze intermolecular interactions and free space within crystal structures of related sulfate compounds researchgate.net. These techniques can help understand crystal packing and the nature of interactions stabilizing the solid state.

Although specific MD simulations focused exclusively on potassium sulfamate were not found in the search results, the application of these techniques to similar ionic compounds like potassium sulfate suggests their applicability to study:

Crystal structure and dynamics: Simulating the arrangement and movement of ions within the potassium sulfamate crystal lattice.

Solvation in aqueous solutions: Investigating how potassium sulfamate dissolves in water and the resulting interactions between ions and water molecules.

Intermolecular interactions: Quantifying the strength and nature of interactions between sulfamate anions and potassium cations, as well as with solvent molecules.

Molecular mechanics calculations and DFT have been used to study the adsorption of sulfonated aromatic compounds on potassium sulfate crystals, assessing surface binding effectiveness researchgate.netacs.org. This indicates the potential for modeling interactions of potassium sulfamate with surfaces.

Theoretical Predictions of Thermochemical and Spectroscopic Parameters

Theoretical calculations can predict various thermochemical and spectroscopic parameters, which can be compared with experimental data or used to estimate properties that are difficult to measure.

Thermochemical properties, such as enthalpy of formation, heat capacity, and Gibbs free energy, can be calculated using quantum chemical methods and statistical mechanics. While a provisional table of thermodynamic data for potassium sulfide (B99878) was generated using experimental heat content data and a literature value for the heat of formation osti.gov, theoretical calculations can also directly predict these values for potassium sulfamate. Studies on ammonium sulfamate have involved measuring molar heat capacity and determining enthalpy and Gibbs energy of formation based on experimental data and theoretical approximations researchgate.net. Theoretical calculations have also been used to compute thermodynamic properties like enthalpy, entropy, heat capacity, and Gibbs free energy for reactions involving sulfate ions eeer.org.

Spectroscopic parameters, such as vibrational frequencies and NMR chemical shifts, can be predicted using quantum chemical calculations. Theoretical vibrational analysis, often combined with experimental IR and Raman spectroscopy, is a common approach to assign vibrational modes and understand bonding researchgate.netrsc.orgijcce.ac.irmdpi.com. Studies on sulfate-containing compounds have utilized DFT calculations to predict vibrational spectra and understand the effect of functionalization on these spectra rsc.org. The vibrational Stark effect, which relates changes in vibrational frequencies to electric fields, has been theoretically studied for sulfate ions in crystal lattices, demonstrating a quantum model for measuring crystalline fields srce.hrsrce.hr.

Theoretical predictions can provide:

Vibrational spectra: Calculated IR and Raman frequencies and intensities to aid in experimental peak assignments.

NMR parameters: Predicted chemical shifts and coupling constants to assist in the interpretation of NMR spectra.

Thermodynamic values: Estimation of formation enthalpies, reaction energies, and heat capacities.

While direct theoretical predictions of these parameters specifically for potassium sulfamate were not prominently found, the application of these methods to related compounds suggests that similar studies could be performed for potassium sulfamate to obtain valuable theoretical data on its thermochemical and spectroscopic characteristics.

Future Research Trajectories and Emerging Paradigms in Potassium Sulfamate Research

Exploration of Novel Reaction Pathways and Undiscovered Derivatives

The established chemistry of potassium sulfamate (B1201201) is largely centered on its role as a precursor in the synthesis of energetic materials. However, ongoing research is beginning to unveil new reaction pathways and the potential for a wider range of derivatives.

The primary known reaction pathway for potassium sulfamate is its nitration to produce potassium dinitramide (KDN) and, subsequently, ammonium (B1175870) dinitramide (ADN), a high-performance, environmentally friendly oxidizer for solid propellants. elsevierpure.comincas.ro This reaction involves the substitution of the amino protons with nitro groups from a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfamate group acts as a donor for the nitramide (B1216842) precursor, which is a key intermediate in the formation of the dinitramide anion, -N(NO₂)₂. incas.ro

Future research is anticipated to explore alternative and more efficient nitration methods, potentially utilizing novel nitrating agents or catalytic systems to improve yields and selectivity. Beyond nitration, the reactivity of the N-H bonds in potassium sulfamate presents opportunities for a variety of other chemical transformations. The exploration of reactions such as N-alkylation, N-arylation, and N-acylation could lead to the synthesis of a diverse array of previously undiscovered sulfamate derivatives. These new compounds could possess unique chemical and biological properties, opening doors to applications in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of novel imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives has shown promise for topically active carbonic anhydrase inhibitors. nih.gov

Furthermore, computational studies can play a pivotal role in predicting the feasibility of new reaction pathways and the properties of novel derivatives. By modeling reaction mechanisms and electronic structures, researchers can identify promising synthetic targets and optimize reaction conditions, thereby accelerating the discovery process.

A summary of key reaction pathways and potential derivatives is presented in the table below:

| Reaction Type | Reagents/Conditions | Product Class | Potential Applications |

| Nitration | HNO₃/H₂SO₄ | Dinitramides (e.g., KDN, ADN) | Energetic materials, Propellants |

| N-Alkylation | Alkyl halides, Base | N-Alkylsulfamates | Pharmaceutical intermediates |

| N-Arylation | Aryl halides, Catalyst | N-Arylsulfamates | Agrochemicals, Material science |

| N-Acylation | Acyl chlorides/anhydrides | N-Acylsulfamates | Organic synthesis building blocks |

Enhancement of Synthetic Efficiency and Purity for Industrial Scalability

For potassium sulfamate to be utilized effectively in large-scale industrial applications, the development of highly efficient and cost-effective synthesis methods that yield a product of high purity is paramount. The conventional synthesis of potassium sulfamate involves the neutralization of sulfamic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. incas.rogithub.io

Recent research has demonstrated that the choice of solvent during the synthesis and purification process has a significant impact on the recovery and purity of potassium sulfamate. One study found that using acetone (B3395972) as a solvent for the precipitation of potassium sulfamate resulted in a high recovery rate of up to 97% and a purity of 99.2%. elsevierpure.com This is a substantial improvement over methods using other solvents like ethanol (B145695) or methanol. elsevierpure.com The crystallinity and homogeneity of the resulting potassium sulfamate have been shown to directly influence the efficiency of subsequent reactions, such as its nitration to ADN. elsevierpure.com

To further enhance industrial scalability, future research is likely to focus on the development of continuous manufacturing processes. The use of microreactors or flow chemistry systems for the synthesis of potassium sulfamate and its derivatives is a promising avenue. A feasibility study on the nitration of potassium sulfamate using a small continuous reactor has already been conducted, suggesting a potential shift away from traditional batch processing. cymitquimica.com Continuous processes offer several advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher throughput and reduced operational costs.

Optimization of reaction parameters, such as temperature, reaction time, and the molar ratio of reactants, is another critical area of investigation. For the nitration of potassium sulfamate, it has been found that a reaction time of 25 minutes with a sulphuric acid to nitric acid mole ratio of 1:3.5 can yield a maximum of 50.8% dinitramidic acid. Fine-tuning these parameters can lead to significant improvements in yield and product quality.

The table below summarizes key factors influencing the synthetic efficiency and purity of potassium sulfamate:

| Factor | Traditional Method | Improved/Future Method | Impact |

| Solvent | Ethanol, Methanol | Acetone | Higher recovery and purity |

| Process Type | Batch processing | Continuous flow/Microreactors | Improved control, safety, and scalability |

| Reaction Time | Variable | Optimized (e.g., 25 min for nitration) | Increased yield and throughput |

| Molar Ratios | Standard ratios | Optimized ratios (e.g., 1:3.5 H₂SO₄:HNO₃ for nitration) | Maximized product formation |

Expanding the Scope of Advanced Materials Applications and Fundamental Understanding

The unique properties of potassium sulfamate, including its thermal stability and the reactivity of the sulfamate group, make it a promising candidate for a range of advanced material applications. A deeper understanding of its fundamental properties is crucial for unlocking this potential.

Fundamental Properties: Potassium sulfamate is a white crystalline solid that is stable in air. github.io It crystallizes in the orthorhombic system. incas.ro Thermal analysis has shown that potassium sulfamate undergoes a two-step decomposition up to 500°C. incas.ro The initial decomposition at approximately 270.9°C corresponds to its conversion into potassium bisulfate (KHSO₄). incas.ro This thermal stability is an important characteristic for its potential use in various high-temperature applications.

Advanced Materials Applications:

Battery Electrolytes: The development of next-generation energy storage systems, such as potassium-ion batteries (KIBs), is a major area of current research. calibrechem.comrsc.org The use of potassium salts as electrolyte components is fundamental to the operation of these batteries. rsc.org While potassium sulfamate itself has not been extensively studied as a primary electrolyte salt, its derivatives and related sulfamate compounds are being explored as electrolyte additives. rsc.org For instance, fluorosulfonamide-type additives have been shown to improve the cycling performance of graphite (B72142) anodes in KIBs by forming a stable solid electrolyte interphase (SEI). rsc.org Future research could investigate the potential of potassium sulfamate or its modified derivatives as additives to enhance the performance and safety of both lithium-ion and potassium-ion batteries.

Dye-Fixing Agents: In the textile industry, sulfamic acid and its salts have been used to improve the quality of dyeing processes. sigmaaldrich.com They can act as pH regulators and enhance the penetration and fixation of dyes on fibers. sigmaaldrich.com While direct research on potassium sulfamate for this application is limited, its properties suggest it could be a viable and potentially more environmentally friendly alternative to some existing fixing agents.

Polymerization Initiators: Potassium persulfate is a well-known initiator for emulsion polymerization in the production of various polymers. calibrechem.com The structural similarity of potassium sulfamate to potassium persulfate suggests that it could also exhibit catalytic activity in polymerization reactions. Research in this area could open up new applications for potassium sulfamate in the polymer industry.

Surface Modification: The sulfamate group can be used to modify the surfaces of materials to impart specific functionalities. For example, potassium-induced surface modification of thin films has been shown to improve the efficiency of solar cells. nih.gov The potential of potassium sulfamate as a source for such modifications warrants further investigation.

The table below outlines potential advanced material applications for potassium sulfamate:

| Application Area | Potential Role of Potassium Sulfamate | Key Research Focus |

| Battery Technology | Electrolyte additive | Improving SEI formation, enhancing ionic conductivity and cycling stability. |

| Textile Industry | Dye-fixing agent | Enhancing dye uptake and colorfastness, providing a greener alternative. |

| Polymer Chemistry | Polymerization initiator/modifier | Exploring catalytic activity and incorporation into polymer backbones. |

| Materials Science | Surface modification agent | Functionalizing surfaces of thin films, nanoparticles, and other materials. |

Q & A

Q. What are the thermochemical properties of potassium sulfate in the gas phase, and how are they experimentally determined?

Potassium sulfate’s gas-phase thermochemistry includes standard enthalpy of formation (ΔfH°gas = -1094.12 kJ/mol) and entropy (S°gas = 366.14 J/mol·K), derived from calorimetric and spectroscopic methods. The Shomate equation models temperature-dependent heat capacity (Cp°), with parameters validated via gas-phase ion-clustering experiments .

Q. How can electrodialytic ion substitution be optimized for synthesizing potassium sulfate from potassium chloride?

Key parameters include sulfate source selection (ammonium sulfate minimizes energy costs), current density (20–30 mA/cm² ensures product compliance with GB20406-2006 standards), and molar ratios (higher ratios increase NH₄⁺ impurities). A predictive mathematical model aligns experimental and calculated product concentrations .

Q. What gravimetric techniques are used to determine potassium sulfate composition in complex mixtures?

Gravimetric analysis involves precipitating sulfate ions as barium sulfate (BaSO₄) under acidic conditions, followed by filtration, drying, and mass measurement. This method requires rigorous control of pH and temperature to avoid co-precipitation errors .

Advanced Research Questions

Q. How does experimental design influence the optimization of potassium sulfate in microbial bioproduction media?

A 2³ factorial design maximizes enzyme production by testing variables like yeast extract (30 g/L) and potassium phosphate (8 g/L). Kinetic models track substrate consumption (e.g., nitrogen, magnesium) and biomass growth, with pH stability critical for pectin-methyl-esterase activity .

Q. What statistical methods resolve contradictions in potassium sulfate’s agricultural efficacy across soil types?

Randomized complete block designs (RCBD) with split-plot arrangements isolate effects of K₂SO₄ dosage (0–200 kg/feddan) and humate additives. Duncan’s multiple range test (p=0.05) identifies significant yield differences, while regression models account for soil ion-exchange variability .

Q. How can interlaboratory variability in sulfate analysis be mitigated for environmental samples?

Standardized protocols for ion chromatography (IC) or turbidimetry, coupled with reference materials (e.g., NIST-certified K₂SO₄), reduce bias. Collaborative studies show <5% variance in sulfate measurements when using identical calibration curves and digestion procedures .

Q. What thermodynamic models explain potassium sulfate’s solubility behavior in mixed electrolyte solutions?

Pitzer equations incorporate ion-interaction parameters for K⁺ and SO₄²⁻, validated against molality data (0.115–0.730 mol/kg) in ammonium sulfate mixtures. Activity coefficients derived from these models predict crystallization thresholds in industrial brines .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported standard enthalpies of formation for potassium sulfate?

Variations stem from experimental methods: gas-phase measurements (e.g., mass spectrometry) vs. solution calorimetry. Gas-phase data exclude solvation effects, leading to ΔfH° differences of ±10 kJ/mol. Cross-validation with ion-clustering thermodynamics improves consistency .

Q. How do conflicting results on K₂SO₄’s role in plant nutrition arise in field trials?

Soil-specific factors (e.g., pH, competing cations like Mg²⁺) alter K⁺ bioavailability. Controlled hydroponic studies show linear yield responses to K₂SO₄, while field data require multivariate analysis to disentangle nutrient interactions .

Methodological Recommendations

- Synthesis: Prioritize electrodialysis with ammonium sulfate for low-energy K₂SO₄ production .

- Characterization: Use Shomate equations for gas-phase thermochemistry and Pitzer models for solubility .

- Statistical Analysis: Apply RCBD and Duncan’s test for agricultural studies; factorial designs for bioprocess optimization .

Note: Potassium sulfamate (KSO₃NH₂) is listed in but lacks detailed research data in the provided materials. Further studies on its synthesis, stability, and applications are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.